molecular formula C15H16 B13755977 2,4,4'-Trimethyl-1,1'-biphenyl CAS No. 76708-79-7

2,4,4'-Trimethyl-1,1'-biphenyl

Cat. No.: B13755977
CAS No.: 76708-79-7
M. Wt: 196.29 g/mol
InChI Key: VWJZMMYPBCBIDM-UHFFFAOYSA-N
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Description

2,4,4’-Trimethyl-1,1’-biphenyl is an organic compound with the molecular formula C15H16 It is a derivative of biphenyl, where three methyl groups are substituted at the 2, 4, and 4’ positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,4’-Trimethyl-1,1’-biphenyl typically involves the alkylation of biphenyl with methylating agents. One common method is the Friedel-Crafts alkylation, where biphenyl reacts with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C.

Industrial Production Methods

On an industrial scale, the production of 2,4,4’-Trimethyl-1,1’-biphenyl may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final compound.

Chemical Reactions Analysis

Types of Reactions

2,4,4’-Trimethyl-1,1’-biphenyl can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding biphenyl carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield partially or fully hydrogenated biphenyl derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the methyl groups can be replaced by other substituents using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Biphenyl carboxylic acids.

    Reduction: Hydrogenated biphenyl derivatives.

    Substitution: Halogenated or nitrated biphenyl derivatives.

Scientific Research Applications

2,4,4’-Trimethyl-1,1’-biphenyl has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying aromatic substitution reactions.

    Biology: Research on its biological activity and potential as a bioactive compound is ongoing.

    Medicine: Investigations into its potential therapeutic properties and interactions with biological targets.

    Industry: Utilized in the production of specialty chemicals, polymers, and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2,4,4’-Trimethyl-1,1’-biphenyl involves its interaction with molecular targets through various pathways. For instance, in oxidation reactions, the compound undergoes electron transfer processes leading to the formation of carboxylic acids. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways and exhibiting potential bioactivity.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trimethyl-1,1’-biphenyl: Another trimethyl derivative of biphenyl with methyl groups at the 2, 4, and 6 positions.

    2,2’,4-Trimethyl-1,1’-biphenyl: A derivative with methyl groups at the 2, 2’, and 4 positions.

Uniqueness

2,4,4’-Trimethyl-1,1’-biphenyl is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. The position of the methyl groups can affect the compound’s steric hindrance, electronic distribution, and overall stability, making it distinct from other trimethyl biphenyl derivatives.

Properties

CAS No.

76708-79-7

Molecular Formula

C15H16

Molecular Weight

196.29 g/mol

IUPAC Name

2,4-dimethyl-1-(4-methylphenyl)benzene

InChI

InChI=1S/C15H16/c1-11-4-7-14(8-5-11)15-9-6-12(2)10-13(15)3/h4-10H,1-3H3

InChI Key

VWJZMMYPBCBIDM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C=C(C=C2)C)C

Origin of Product

United States

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